molecular formula C8H11F2N3O B8191012 C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine

C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine

Cat. No.: B8191012
M. Wt: 203.19 g/mol
InChI Key: BAXXHIMGOVSBPP-UHFFFAOYSA-N
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Description

C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine is a chemical compound with the molecular formula C8H12ClF2N3O It is known for its unique structure, which includes a pyrimidine ring substituted with a difluoropropoxy group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of the Difluoropropoxy Group: The difluoropropoxy group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by the difluoropropoxy moiety.

    Attachment of the Methylamine Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride: A closely related compound with similar structure and properties.

    2,3-Difluoro-1-propoxy-4-(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-ylbenzene: Another compound with a difluoropropoxy group, but with different structural features.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its difluoropropoxy group imparts distinct chemical properties, making it valuable for specific research and industrial purposes.

Properties

IUPAC Name

[4-(2,2-difluoropropoxy)pyrimidin-5-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3O/c1-8(9,10)4-14-7-6(2-11)3-12-5-13-7/h3,5H,2,4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXXHIMGOVSBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=NC=NC=C1CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-(2,2-difluoropropoxyl)pyrimidine-5-carbonitrile (850 mg, 4.27 mmol) in THF (30 mL) was added Raney-nickel (600 mg). The mixture was de-gassed under vacuum for 10 minutes, and then hydrogenated under a fully-inflated balloon at room temperature overnight. The mixture was filtered through a pad of Celite and the cake was washed with ethyl acetate (200 mL). The filtrate was removed under vacuum and the residue was purified by preparative HPLC (5% to 60% acetonitrile in water) to give the product (260 mg, 1.28 mmol, 30% yield) as a yellow oil. MS (ESI) m/z 204.0 [M+H]+.
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Synthesis routes and methods II

Procedure details

4-(2,2-difluoropropoxyl)pyrimidine-5-carbonitrile (1.0 equiv.) was dissolved in a 1:1 mixture of ethanol and ethyl acetate (0.2 M). Sponge nickel catalyst (50% aqueous slurry) (19 equiv.) and ammonium hydroxide (12 equiv.) were added to the reaction vessel, which was purged thoroughly with hydrogen gas and allowed to stir at room temperature for 16 h. The reaction mixture was filtered through a microfiber filter containing celite, washed with ethanol, and volatile solvents were removed under reduced pressure. The residue was purified using silica gel chromatography (60-100% ethyl acetate in hexanes followed by 1-20% MeOH in ethyl acetate). The desired fractions were combined and volatile solvents were removed under reduced pressure to afford (4-(2,2-difluoropropoxyl)pyrimidin-5-yl)methanamine (82% yield). MS(ESI) m/z 204.1 [M+1]+.
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